Iotrolan

Übersicht

Beschreibung

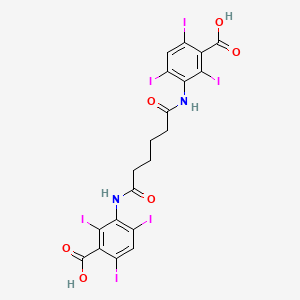

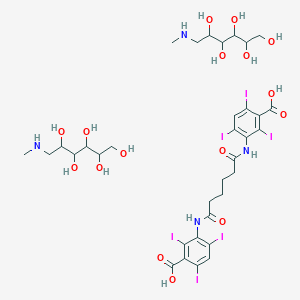

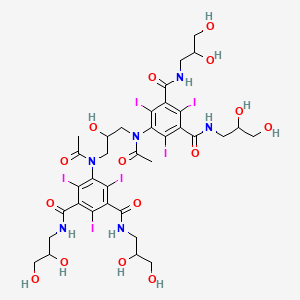

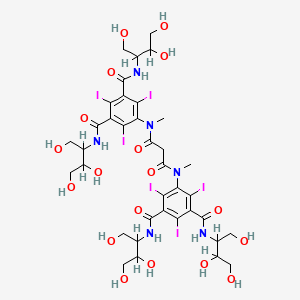

Iotrolan (trade name Isovist) is an iodine-containing radiocontrast agent . It is a substance used to improve the visibility of body structures on images obtained by X-ray techniques . The contrast-giving substance, iotrolan, is a dimer of triiodinated isophthalic acid derivatives, in which the firmly bound iodine absorbs the x-rays . Solutions of iotrolan are isotonic to plasma and cerebrospinal fluid at radiologically useful iodine levels .

Molecular Structure Analysis

The molecular formula of Iotrolan is C37H48I6N6O18 . Its average mass is 1626.233 Da and its monoisotopic mass is 1625.729248 Da .

Chemical Reactions Analysis

The physicochemical properties (viscosity, osmolality) of modern iodinated contrast agents like Iotrolan can vary based on their chemical structures (such as monomeric or dimeric), iodine contents, and their ionic or non-ionic characteristics .

Physical And Chemical Properties Analysis

Iotrolan has a density of 2.3±0.1 g/cm^3 . Its boiling point is 1390.4±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 221.0±3.0 kJ/mol . The flash point is 794.7±34.3 °C . The index of refraction is 1.762 .

Wissenschaftliche Forschungsanwendungen

CT Enhancement

Iotrolan is a non-ionic hexa-iodinated dimeric contrast agent suitable for CT enhancement . It helps to improve the visibility of body structures on images obtained by X-ray techniques .

Angiography

Iotrolan can be used in angiography, a medical imaging technique used to visualize the inside of blood vessels . Its low osmolality and high hydrophilicity make it an effective contrast agent for this application .

Urography

Iotrolan has been used in urography, a radiographic study of the urinary system . Its pharmacokinetics are almost identical to other urographic contrast agents .

Opacification of Body Cavities

Iotrolan can be used for the opacification of body cavities . This means it can be used to make certain areas of the body show up more clearly on an X-ray or other imaging examination .

Reduced Osmotically Induced Side Effects

Experiments have shown that osmotically induced side effects, such as vascular pain, endothelial damage, disturbance of the blood-brain barrier, vasoconstriction, and hemodilution are greatly reduced or absent with Iotrolan .

Superior Renal Tolerance

In various studies in rats and dogs, the renal tolerance of Iotrolan was found to be superior to that of a non-ionic monomer when the contrast agents were infused into the renal arteries . This makes Iotrolan a safer option for procedures involving the kidneys .

Wirkmechanismus

Target of Action

Iotrolan, also known by the trade name Isovist, is an iodine-containing radiocontrast agent . It is primarily used to enhance the visibility of body structures in images obtained by X-ray techniques . The primary targets of Iotrolan are body structures that need to be visualized, such as the central nervous system, blood vessels, urinary tract, uterus, and fallopian tubes .

Mode of Action

The mode of action of Iotrolan is based on its iodine content . Iodine has a high atomic number, making it highly effective at absorbing X-rays . When Iotrolan is administered, the iodine molecules absorb X-rays more effectively than the surrounding tissues . This differential absorption enhances the contrast in X-ray images, allowing for better visualization of the targeted body structures .

Pharmacokinetics

The pharmacokinetic properties of Iotrolan are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is distributed throughout the body via the bloodstream after administration . The compound is excreted unchanged, with 99% of it being eliminated via the kidneys . These properties contribute to its high bioavailability and its effectiveness as a contrast agent.

Result of Action

The primary result of Iotrolan’s action is the enhanced visibility of body structures in X-ray images . Its main effect is at the level of medical imaging, where it improves the contrast and clarity of X-ray images .

Action Environment

Its effectiveness as a contrast agent is primarily determined by its iodine content and its distribution in the body . The quality of the resulting images can be influenced by the technique used for x-ray imaging and the specific body structure being imaged .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Relevant Papers

Eigenschaften

IUPAC Name |

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXFSYUBXNTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48I6N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023165 | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1626.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iotrolan | |

CAS RN |

79770-24-4 | |

| Record name | Iotrolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iotrolan [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iotrolan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTROLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

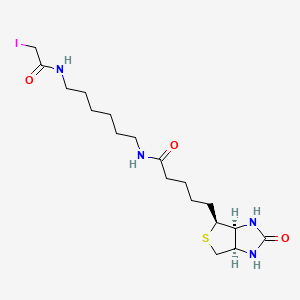

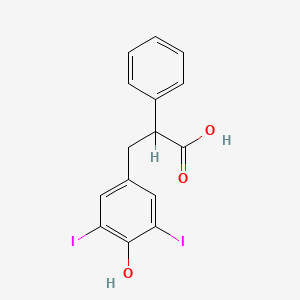

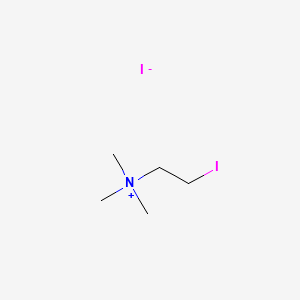

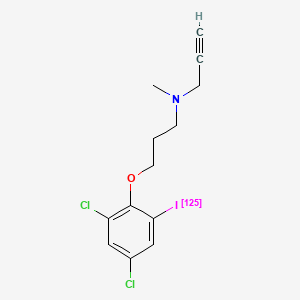

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.